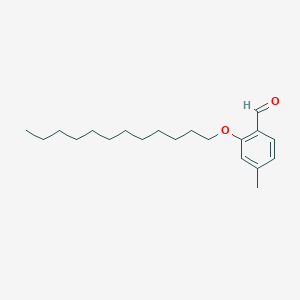![molecular formula C13H28O2Si B14263232 (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal CAS No. 185148-99-6](/img/structure/B14263232.png)
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silyl ether group, which is a silicon atom bonded to an oxygen atom that is further bonded to an organic group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Alcohol
- Reagent: tert-Butyl(dimethyl)silyl chloride
- Base: Imidazole or pyridine
- Solvent: Dichloromethane
- Temperature: Room temperature
-
Formation of Aldehyde
- Reactant: Protected alcohol
- Reagent: Oxidizing agent (e.g., Dess-Martin periodinane)
- Solvent: Dichloromethane
- Temperature: Room temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted silyl ethers
Aplicaciones Científicas De Investigación
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal involves the reactivity of the silyl ether and aldehyde groups. The silyl ether group provides protection to hydroxyl functionalities, preventing unwanted side reactions during synthesis. The aldehyde group can undergo various transformations, enabling the synthesis of a wide range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-[[tert-Butyl(dimethyl)silyl]oxy]-2-methyl-1-propanol
- (2S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methylbutyl phenyl sulfone
- (2S,3S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-1,3-butanediol
Uniqueness
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal is unique due to its specific structural features, which include a silyl ether group and an aldehyde group. This combination allows for versatile reactivity and application in various fields of research and industry.
Propiedades
Número CAS |
185148-99-6 |
|---|---|
Fórmula molecular |
C13H28O2Si |
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
(2S)-6-[tert-butyl(dimethyl)silyl]oxy-2-methylhexanal |
InChI |
InChI=1S/C13H28O2Si/c1-12(11-14)9-7-8-10-15-16(5,6)13(2,3)4/h11-12H,7-10H2,1-6H3/t12-/m0/s1 |
Clave InChI |
NSXHDWGJNADSKS-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CCCCO[Si](C)(C)C(C)(C)C)C=O |
SMILES canónico |
CC(CCCCO[Si](C)(C)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



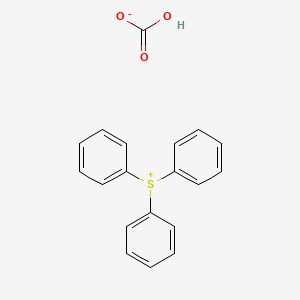
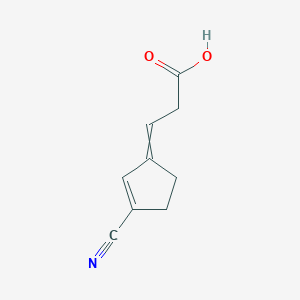

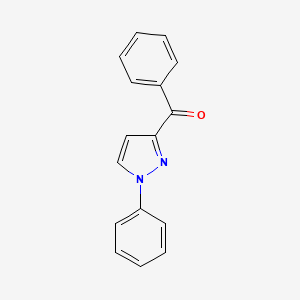
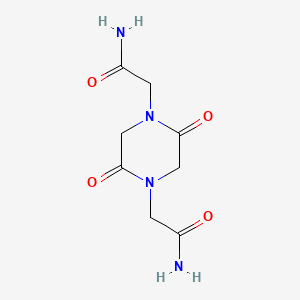

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
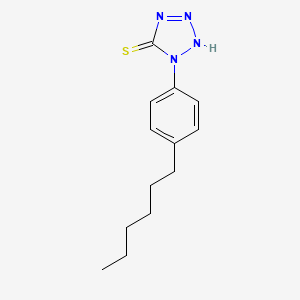

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
